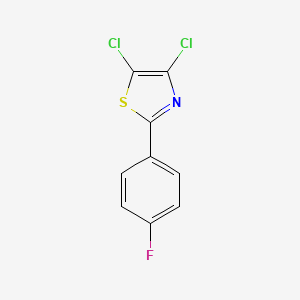
4,5-Dichloro-2-(4-fluorophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dicloro-2-(4-fluorofenil)tiazol es un compuesto heterocíclico que pertenece a la familia de los tiazoles. Los tiazoles son anillos de cinco miembros que contienen átomos de azufre y nitrógeno. Este compuesto en particular se caracteriza por la presencia de dos átomos de cloro en las posiciones 4 y 5, y un grupo fluorofenilo en la posición 2. Los derivados de tiazol son conocidos por sus diversas actividades biológicas, incluidas las propiedades antibacterianas, antifúngicas, antiinflamatorias y antitumorales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,5-Dicloro-2-(4-fluorofenil)tiazol típicamente involucra la ciclización de precursores apropiados. Un método común es la reacción de 4-fluoroanilina con disulfuro de carbono y cloro, seguida de ciclización con pentacloruro de fósforo. Las condiciones de reacción a menudo requieren una atmósfera inerte y temperaturas controladas para asegurar que se obtenga el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
4,5-Dicloro-2-(4-fluorofenil)tiazol experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro se pueden sustituir con otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El anillo de tiazol se puede oxidar o reducir, dando lugar a diferentes derivados.
Reacciones de acoplamiento: El grupo fluorofenilo puede participar en reacciones de acoplamiento para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución: Reactivos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar para la sustitución nucleofílica.
Oxidación: Los agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Principales productos formados
Sustitución: Productos con diferentes sustituyentes reemplazando los átomos de cloro.
Oxidación: Derivados oxidados del anillo de tiazol.
Reducción: Formas reducidas del anillo de tiazol.
Aplicaciones Científicas De Investigación
4,5-Dicloro-2-(4-fluorofenil)tiazol tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles propiedades antibacterianas y antifúngicas.
Medicina: Explorado por sus actividades antiinflamatorias y antitumorales.
Industria: Utilizado en el desarrollo de agroquímicos y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 4,5-Dicloro-2-(4-fluorofenil)tiazol involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y conduciendo a los efectos biológicos deseados. Por ejemplo, su actividad antibacteriana puede resultar de la inhibición de enzimas bacterianas esenciales para la síntesis de la pared celular .
Comparación Con Compuestos Similares
Compuestos similares
- 4,5-Dicloro-2-feniltiazol
- 4,5-Dicloro-2-(4-clorofenil)tiazol
- 4,5-Dicloro-2-(4-metilfenil)tiazol
Singularidad
4,5-Dicloro-2-(4-fluorofenil)tiazol es único debido a la presencia del grupo fluorofenilo, que puede mejorar su actividad biológica y selectividad en comparación con otros compuestos similares. El átomo de flúor puede influir en la lipofilia del compuesto, la estabilidad metabólica y la afinidad de unión a las dianas moleculares .
Propiedades
Fórmula molecular |
C9H4Cl2FNS |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-1-3-6(12)4-2-5/h1-4H |
Clave InChI |
PLUSKJOWMDHBMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


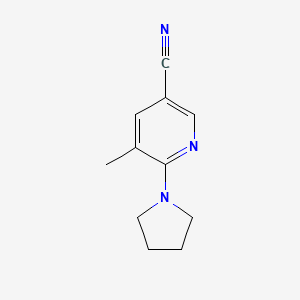
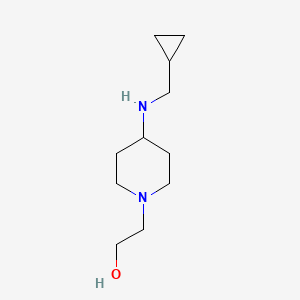

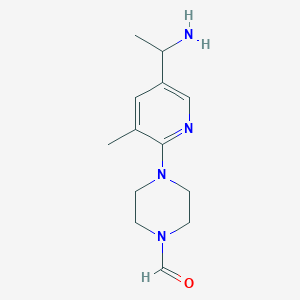
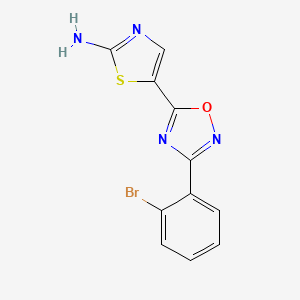
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)


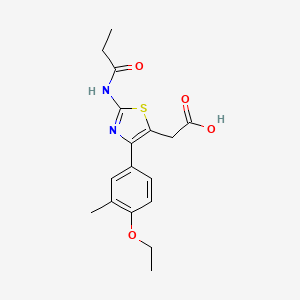
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)




